molecular formula C7H6IN3O B13990661 3-iodo-5-methoxy-1H-pyrazolo[3,4-c]pyridine

3-iodo-5-methoxy-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B13990661
M. Wt: 275.05 g/mol
InChI Key: XZBFJUPBEWSSAG-UHFFFAOYSA-N
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Description

3-iodo-5-methoxy-1H-pyrazolo[3,4-c]pyridine: is a heterocyclic compound that belongs to the family of pyrazolopyridines This compound is characterized by the presence of an iodine atom at the third position and a methoxy group at the fifth position on the pyrazolo[3,4-c]pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-5-methoxy-1H-pyrazolo[3,4-c]pyridine typically involves the iodination of a preformed pyrazolo[3,4-c]pyridine scaffold. One common method includes the treatment of 5-methoxy-1H-pyrazolo[3,4-c]pyridine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and automated synthesis equipment to control reaction parameters more precisely.

Chemical Reactions Analysis

Types of Reactions: 3-iodo-5-methoxy-1H-pyrazolo[3,4-c]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The pyrazolo[3,4-c]pyridine ring can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, ethanol), and bases (e.g., potassium carbonate).

    Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

    Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).

Major Products Formed:

    Substitution Reactions: Products with the iodine atom replaced by the nucleophile.

    Oxidation Reactions: Products with the methoxy group oxidized to a carbonyl group.

    Reduction Reactions: Reduced forms of the pyrazolo[3,4-c]pyridine ring.

Scientific Research Applications

Chemistry: 3-iodo-5-methoxy-1H-pyrazolo[3,4-c]pyridine is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural similarity to purine bases makes it a candidate for the development of kinase inhibitors and other bioactive molecules .

Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Its ability to inhibit specific enzymes and signaling pathways is of significant interest .

Industry: In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 3-iodo-5-methoxy-1H-pyrazolo[3,4-c]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various cellular processes, leading to therapeutic effects. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

  • 3-iodo-5-methyl-1H-pyrazolo[2,3-b]pyridine
  • 3-iodo-4-methoxy-1H-pyrazolo[2,3-b]pyridine
  • 5-iodo-1H-pyrazolo[2,3-b]pyridine

Comparison: 3-iodo-5-methoxy-1H-pyrazolo[3,4-c]pyridine is unique due to the specific positioning of the iodine and methoxy groups on the pyrazolo[3,4-c]pyridine ring. This positioning can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry .

Properties

Molecular Formula

C7H6IN3O

Molecular Weight

275.05 g/mol

IUPAC Name

3-iodo-5-methoxy-2H-pyrazolo[3,4-c]pyridine

InChI

InChI=1S/C7H6IN3O/c1-12-6-2-4-5(3-9-6)10-11-7(4)8/h2-3H,1H3,(H,10,11)

InChI Key

XZBFJUPBEWSSAG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(NN=C2C=N1)I

Origin of Product

United States

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